molecular formula C9H11F2NO2S B13574514 2,5-difluoro-N-propylbenzenesulfonamide

2,5-difluoro-N-propylbenzenesulfonamide

Cat. No.: B13574514
M. Wt: 235.25 g/mol
InChI Key: KOXUPPGMYNACLF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-propylbenzenesulfonamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs .

Mechanism of Action

Properties

Molecular Formula

C9H11F2NO2S

Molecular Weight

235.25 g/mol

IUPAC Name

2,5-difluoro-N-propylbenzenesulfonamide

InChI

InChI=1S/C9H11F2NO2S/c1-2-5-12-15(13,14)9-6-7(10)3-4-8(9)11/h3-4,6,12H,2,5H2,1H3

InChI Key

KOXUPPGMYNACLF-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=CC(=C1)F)F

Origin of Product

United States

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